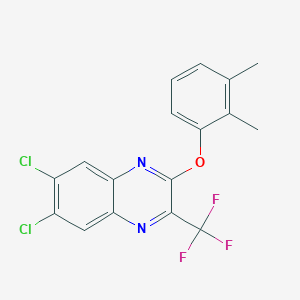
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (6,7-DCQ) is a small molecule with a wide range of applications in scientific research. It is a novel compound that has been studied extensively in recent years due to its unique properties. 6,7-DCQ has been used in various fields such as organic synthesis, biochemistry, pharmacology, and material science. In
Wissenschaftliche Forschungsanwendungen
Helical Structures and Chiral Ligands
Quinoxaline derivatives have been investigated for their ability to induce helical structures and act as chiral ligands. A study by Yamamoto, Adachi, and Suginome (2013) explored poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains derived from (-)-menthol at specific positions on the quinoxaline ring. These polymers demonstrated unique helical structures and solvent-dependent inversion, serving as highly enantioselective chiral ligands in palladium-catalyzed reactions (Takeshi Yamamoto, Takumi Adachi, & M. Suginome, 2013).
Corrosion Inhibition
Quinoxaline compounds have been evaluated as corrosion inhibitors for metals. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of certain quinoxaline derivatives for copper in nitric acid media. Their findings, consistent with experimental data, indicate that the molecular structure of quinoxalines significantly influences their efficiency as corrosion inhibitors (A. Zarrouk et al., 2014).
Organic Electronics and Photovoltaics
The development of organic electronic materials and photovoltaic devices has benefited from the incorporation of quinoxaline derivatives. Yin et al. (2016) designed new quinoxaline-containing compounds with adjustable lowest unoccupied molecular orbital (LUMO) distributions, demonstrating their potential as efficient electron transport materials in blue phosphorescent organic light-emitting diodes (Xiaojun Yin et al., 2016).
Antimicrobial and Antitubercular Activity
Research into the antimicrobial and antitubercular properties of quinoxaline derivatives has yielded promising results. El-Atawy et al. (2019) synthesized new 2,3-disubstituted quinoxalines and tested their antimicrobial activity against various bacterial and fungal strains, revealing significant antibacterial and antifungal effects (Mohamed A. El-Atawy et al., 2019).
Chemiluminescence and Photoinitiation
Quinoxaline derivatives have found application in chemiluminescence and as photosensitizers. Samadi-Maybodi, Akhoondi, and Chaichi (2010) studied quinoxaline derivatives as green fluorophores in a peroxyoxalate-H2O2 chemiluminescence system, demonstrating their efficiency in producing green light (A. Samadi-Maybodi et al., 2010).
Eigenschaften
IUPAC Name |
6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSXJPEMKQZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

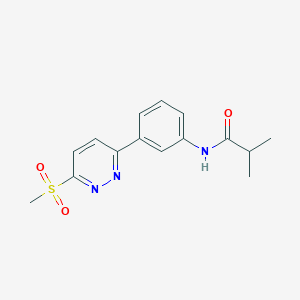
![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

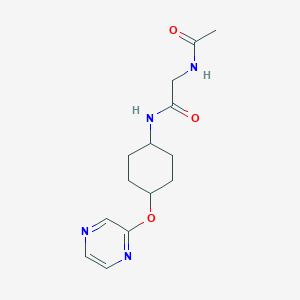
![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)
![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)
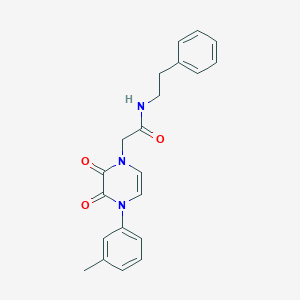
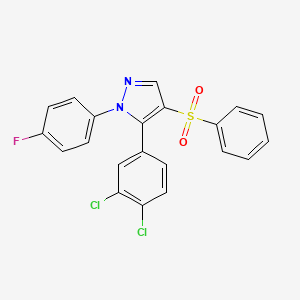
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)